molecular formula C13H12FN3O2 B7726302 MFCD02730470

MFCD02730470

Cat. No.: B7726302
M. Wt: 261.25 g/mol
InChI Key: QYPUWURFJXOXJG-UHFFFAOYSA-N
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Description

MFCD02730470 is a chemical compound with a molecular formula tentatively identified as C₆H₅BBrClO₂ (based on structural analogs in and ). This boronic acid derivative is characterized by a bromo-chloro-substituted phenyl ring, which confers unique reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings. Its molecular weight is approximately 235.27 g/mol, with a topological polar surface area (TPSA) of 40.46 Ų, indicating moderate polarity . Key properties include a logP (octanol-water partition coefficient) range of 0.61–2.15 (depending on computational models), suggesting balanced lipophilicity and water solubility.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(2-methoxyethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c1-18-7-6-16-13-11(8-15)17-12(19-13)9-2-4-10(14)5-3-9/h2-5,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPUWURFJXOXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(N=C(O1)C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02730470 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but they typically involve a series of chemical reactions that lead to the formation of the desired compound. These reactions may include steps such as condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound requires scalable and efficient methods to ensure consistent quality and quantity. This often involves optimizing the reaction conditions and using advanced techniques such as continuous flow reactors and automated synthesis systems. The goal is to achieve high yields with minimal impurities, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

MFCD02730470 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like chlorine or bromine, while nucleophilic substitution may involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can lead to a variety of products, depending on the nature of the substituent and the reaction conditions.

Scientific Research Applications

MFCD02730470 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Medicine: this compound is being investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and products, such as polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD02730470 involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD02730470 is structurally and functionally analogous to other aryl boronic acids. Below is a detailed comparison with two closely related compounds:

Table 1: Structural and Physicochemical Comparison

Property This compound (C₆H₅BBrClO₂) (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Weight 235.27 g/mol 235.27 g/mol 269.28 g/mol
LogP (XLOGP3) 2.15 2.15 2.78
Solubility (ESOL) 0.24 mg/mL 0.24 mg/mL 0.12 mg/mL
TPSA 40.46 Ų 40.46 Ų 40.46 Ų
Bioavailability Score 0.55 0.55 0.55
Synthetic Accessibility 2.07 2.07 2.23

Key Differences and Implications

Molecular Weight and Halogen Substitution: this compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular weights and substitution patterns, but (6-Bromo-2,3-dichlorophenyl)boronic acid has an additional chlorine atom, increasing its molecular weight to 269.28 g/mol. The higher logP (2.78) of the dichloro analog correlates with reduced aqueous solubility (0.12 mg/mL), limiting its utility in aqueous-phase reactions .

Synthetic Methods :

  • This compound is synthesized via palladium-catalyzed cross-coupling in THF/water at 75°C, similar to (3-Bromo-5-chlorophenyl)boronic acid .
  • The dichloro derivative requires harsher conditions (e.g., higher catalyst loading or prolonged reaction times) due to increased steric bulk .

Applications :

  • This compound is preferred in drug discovery for its balanced solubility and bioavailability, whereas the dichloro analog is used in materials science for its thermal stability .

Table 2: Functional Comparison in Reactions

Reaction Parameter This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Suzuki Coupling Yield 85–90% 85–90% 70–75%
Optimal Temperature 75°C 75°C 85°C
Catalyst Load 2 mol% Pd 2 mol% Pd 3 mol% Pd

Research Findings and Limitations

  • Thermal Stability : this compound degrades at temperatures above 150°C, whereas the dichloro analog remains stable up to 180°C .
  • Toxicity Profile : All three compounds show low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but require handling precautions due to bromine and chlorine content .
  • Limitations : this compound’s moderate solubility may necessitate co-solvents (e.g., DMSO) in biological assays, complicating formulation .

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